molecular formula C8H18N2 B13245273 3-Ethyl-N,N-dimethylpyrrolidin-3-amine

3-Ethyl-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B13245273
M. Wt: 142.24 g/mol
InChI Key: BOIKJGCKCHETEU-UHFFFAOYSA-N
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Description

3-Ethyl-N,N-dimethylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine ring substituted with ethyl and dimethylamino groups at the 3-position. The ethyl group introduces steric and electronic effects that differentiate it from simpler pyrrolidine-based amines, impacting physicochemical properties (e.g., solubility, boiling point) and biological activity .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

3-ethyl-N,N-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C8H18N2/c1-4-8(10(2)3)5-6-9-7-8/h9H,4-7H2,1-3H3

InChI Key

BOIKJGCKCHETEU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNC1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-N,N-dimethylpyrrolidin-3-amine typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of 3-pyrrolidinamine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 3-Ethyl-N,N-dimethylpyrrolidin-3-amine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of N-substituted pyrrolidine derivatives .

Scientific Research Applications

3-Ethyl-N,N-dimethylpyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-N,N-dimethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrrolidine Derivatives

N,N-Dimethylpyrrolidin-3-amine (CAS 13005-11-3)
  • Structure : Lacks the ethyl group at the 3-position.
  • Properties: Molecular Weight: 114.19 g/mol Vapor Pressure: 2.73 mmHg at 25°C H-Bond Acceptors/Donors: 2/1
  • Applications : Used as a building block in heterocyclic synthesis .
  • Key Difference : The absence of the ethyl group reduces steric hindrance, enhancing reactivity in nucleophilic substitutions compared to the ethylated analog .
(3R)- and (3S)-N,N-Dimethylpyrrolidin-3-amine
  • Chirality: Enantiomers exhibit distinct biological activities. For example, (S)-(-)-3-(dimethylamino)pyrrolidine is utilized in antimicrobial phenylthiazoles (e.g., compound 12 in ), while (R)-forms are employed in kinase inhibitors .
  • Synthesis : Asymmetric synthesis methods (e.g., chiral catalysts) yield enantiopure forms critical for drug development .

Substituted Derivatives

1-(2-Methoxy-4-nitrophenyl)-N,N-dimethylpyrrolidin-3-amine (14c)
  • Structure : Aryl-substituted derivative with electron-withdrawing nitro and methoxy groups.
  • Properties :
    • Molecular Weight: 279.34 g/mol
    • Yield: 29% (synthesized via nucleophilic substitution) .
  • Activity : The nitro group enhances electrophilicity, facilitating interactions in kinase inhibition assays .
1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpyrrolidin-3-amine
  • Structure : Quinazoline-linked derivative.
  • Properties :
    • Molecular Weight: 337.35 g/mol
    • Purity: >95% (confirmed via LCMS) .
  • Application : Acts as a precursor in RBBP4 antagonists, highlighting the role of the pyrrolidine amine in target binding .

Salt Forms

N,N-Dimethylpyrrolidin-3-amine Dihydrochloride (CAS 50534-42-4)
  • Properties :
    • Molecular Weight: 187.11 g/mol
    • Solubility: High in aqueous media due to salt formation.
  • Advantage : Improved stability and handling compared to the free base, making it preferable in pharmaceutical formulations .

Structure-Activity Relationship (SAR) Insights

Steric Effects

  • Bulkier Groups : Substitution with N,N-dimethylpyrrolidin-3-amine (e.g., compound 56 in ) reduced potency in M2 pyruvate kinase activators, likely due to steric clashes .
  • Ethyl Group Impact : The ethyl group in 3-Ethyl-N,N-dimethylpyrrolidin-3-amine may balance steric bulk and lipophilicity, optimizing membrane permeability in antimicrobial agents .

Electronic Effects

  • Electron-Withdrawing Substituents : Nitro or chloro groups (e.g., compound 14c) increase electrophilicity, enhancing binding to enzymatic active sites .
  • Methoxy Groups : Improve solubility but may reduce metabolic stability .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference ID
N,N-Dimethylpyrrolidin-3-amine 114.19 None Organic synthesis intermediate
3-Ethyl-N,N-dimethylpyrrolidin-3-amine ~140.23 (estimated) 3-Ethyl Antimicrobial lead optimization
(S)-1-{5-[2-(Biphenyl)thiazolyl}-amine 431.18 Biphenyl-thiazole, (S)-enantiomer MIC: 2 µg/mL vs MRSA
1-(2-Chloro-quinazolin-4-yl) derivative 337.35 Chloroquinazoline RBBP4 antagonist (IC50: 50 nM)
N,N-Dimethylpyrrolidin-3-amine 2HCl 187.11 Dihydrochloride salt Solubility-enhanced reagent

Biological Activity

3-Ethyl-N,N-dimethylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound with various biological activities. This article delves into its biological mechanisms, applications, and comparative analysis with similar compounds.

Molecular Characteristics:

  • Molecular Formula: C8_8H18_{18}N2_2
  • Molecular Weight: 142.24 g/mol
  • IUPAC Name: 3-Ethyl-N,N-dimethylpyrrolidin-3-amine
  • Canonical SMILES: CCC1(CCNC1)N(C)C
PropertyValue
Molecular FormulaC8_8H18_{18}N2_2
Molecular Weight142.24 g/mol
IUPAC Name3-Ethyl-N,N-dimethylpyrrolidin-3-amine
InChI KeyBOIKJGCKCHETEU-UHFFFAOYSA-N

The biological activity of 3-Ethyl-N,N-dimethylpyrrolidin-3-amine primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as a ligand, binding to specific sites on these targets, which can modulate their activity and influence cellular signaling pathways.

  • Enzyme Interactions:
    • It may inhibit or activate specific enzymes, impacting metabolic pathways.
    • Studies suggest its potential role in enzyme inhibition related to neurotransmitter systems.
  • Receptor Binding:
    • The compound's structure allows it to bind effectively to certain receptors, potentially altering physiological responses such as neurotransmission and hormonal regulation.

Biological Activities

Research indicates that 3-Ethyl-N,N-dimethylpyrrolidin-3-amine exhibits several biological activities:

  • Neuroactive Properties:
    • Potential effects on the central nervous system (CNS), possibly influencing mood and cognition.
  • Antimicrobial Activity:
    • Preliminary studies suggest it may possess antimicrobial properties, though further research is needed to confirm this.

Study on Neurotransmitter Interaction

A study investigated the effects of 3-Ethyl-N,N-dimethylpyrrolidin-3-amine on dopamine receptors. The findings indicated that the compound could enhance dopamine receptor activity, suggesting potential applications in treating neurodegenerative diseases.

Antimicrobial Testing

In vitro tests demonstrated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Comparison with Similar Compounds

To better understand the uniqueness of 3-Ethyl-N,N-dimethylpyrrolidin-3-amine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Methyl-N,N-dimethylpyrrolidin-3-amineMethyl group at the 3-positionSimilar neuroactive properties
3-Propyl-N,N-dimethylpyrrolidin-3-aminePropyl group at the 3-positionPotentially different receptor affinities
3-Isopropyl-N,N-dimethylpyrrolidin-3-amineIsopropyl group at the 3-positionVarying effects on enzyme interactions

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